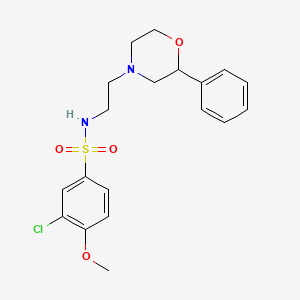

3-chloro-4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-chloro-4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. The compound is a sulfonamide derivative that has shown promising results in various studies.

科学研究应用

Antiviral Applications

This compound has shown potential in antiviral research due to its structural similarity to other indole derivatives that have been effective against a variety of RNA and DNA viruses. Indole derivatives like this one can be designed to inhibit viral replication by targeting specific proteins involved in the viral life cycle .

Anti-inflammatory Properties

The indole scaffold is known for its anti-inflammatory properties. As such, this compound could be investigated for its efficacy in reducing inflammation, potentially through the inhibition of pro-inflammatory cytokines or signaling pathways .

Anticancer Research

Compounds with an indole base structure have been found to possess anticancer activities. This particular sulfonamide derivative could be explored for its ability to induce apoptosis or inhibit cell proliferation in various cancer cell lines .

Antimicrobial Activity

The structural features of this compound suggest it may have applications in combating bacterial infections. Its effectiveness could be assessed against a range of pathogenic bacteria, particularly those resistant to current antibiotics .

Antidiabetic Potential

Indole derivatives have been associated with antidiabetic effects, possibly by influencing insulin secretion or sensitivity. This compound could be part of new therapeutic strategies for managing diabetes mellitus .

Antimalarial Effects

Given the biological activity of similar compounds, there is a possibility that this sulfonamide derivative could be used in the development of new antimalarial drugs, targeting the life cycle of Plasmodium species .

Neuroprotective Effects

The phenylmorpholine moiety within its structure suggests that this compound might have neuroprotective properties, potentially useful in the treatment of neurodegenerative diseases by protecting neuronal cells from damage .

Chemical Synthesis Intermediate

Lastly, this compound could serve as an intermediate in the synthesis of more complex molecules, including pharmaceuticals like glyburide, which is used in the treatment of type 2 diabetes .

作用机制

Target of Action

Related compounds have been reported to stimulate collagen production , suggesting that this compound may also interact with collagen or related proteins.

Mode of Action

It’s worth noting that the compound’s structure suggests it may undergo various organic reactions such as suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds via a palladium-catalyzed process .

Result of Action

The N-substituted sulfonyloxybenzylamines, a group to which this compound belongs, are believed to improve the overall appearance of skin, including reversing skin wrinkles, by stimulating collagen production . This suggests that the compound may have a beneficial effect on skin health and appearance.

属性

IUPAC Name |

3-chloro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O4S/c1-25-18-8-7-16(13-17(18)20)27(23,24)21-9-10-22-11-12-26-19(14-22)15-5-3-2-4-6-15/h2-8,13,19,21H,9-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYOFVAILHMQBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide](/img/structure/B2901045.png)

![Methyl 3-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2901057.png)

![3-(phenylsulfonyl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)propanamide](/img/structure/B2901059.png)

![1-[3-[(3-Chlorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2901060.png)

![N-(6-((4-((6-methylbenzo[d]thiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide](/img/structure/B2901063.png)